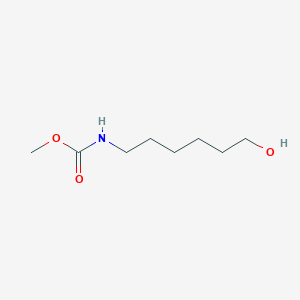
N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride (DMPM) is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. DMPM is a versatile compound that can be used in a variety of different studies, from biochemical and physiological experiments to more complex syntheses. It has been applied in many areas, including research into drug delivery, drug metabolism, and cancer research. DMPM is a highly effective tool in the laboratory and has been used in many successful experiments.
Scientific Research Applications
Neuropharmacology and Therapeutic Potential
Research into the neuropharmacological effects of compounds like N,N-dimethyltryptamine (DMT) provides valuable insights into their potential therapeutic applications. DMT, an indole alkaloid found in plants and animals, is known for its intense psychedelic effects. Studies have suggested that endogenous DMT may play a role in cellular protective mechanisms, potentially serving as a therapeutic tool in medical therapies (Frecska et al., 2013). This research opens avenues for exploring the therapeutic potential of related compounds in areas beyond their known psychotropic effects.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of compounds such as metformin, which shares the characteristic of having a dimethyl group, illustrates the importance of chemical modifications in determining therapeutic efficacy and safety. Metformin is a prime example of how chemical structure influences drug action, showcasing its role in treating type 2 diabetes and its potential effects on the vascular endothelium (Triggle & Ding, 2017). This highlights the broader application potential of chemical compounds through modification and understanding their interactions within biological systems.
Chemical Modification and Biopolymer Research
Research on the chemical modification of biopolymers, such as xylan derivatives, emphasizes the significance of chemical alterations in creating materials with specific properties (Petzold-Welcke et al., 2014). These modifications can lead to new ethers and esters with diverse applications, ranging from drug delivery systems to additives in various industries. This area of research showcases the vast potential of chemical compounds when applied to material science and engineering, providing a foundation for innovative applications.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of protein degradation pathways.
Molecular Mechanism
As a component of PROTACs, it may facilitate the binding interactions between the PROTAC and its target protein, leading to the degradation of the target protein
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUUXMQPFMKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
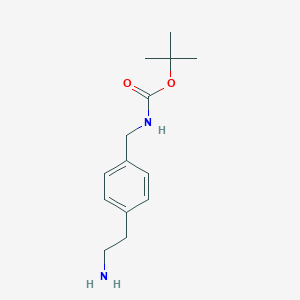

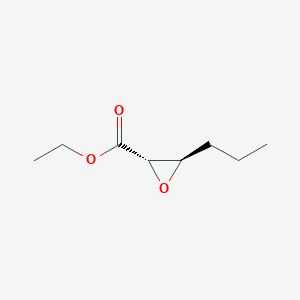

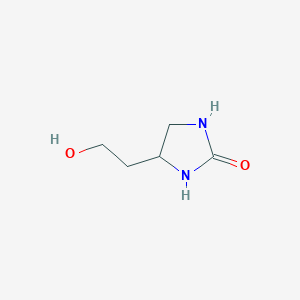

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
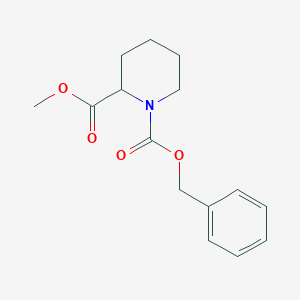
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
